molecular formula C10H11ClN4O B12949134 2-Chloro-9-cyclopentyl-7H-purin-8-one

2-Chloro-9-cyclopentyl-7H-purin-8-one

Cat. No.: B12949134
M. Wt: 238.67 g/mol
InChI Key: UWPBFWWIJAITSH-UHFFFAOYSA-N
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Description

2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one typically involves the reaction of 2,6-dichloropurine with cyclopentylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one involves the inhibition of specific kinases, such as FLT3 and CDK4. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

2-chloro-9-cyclopentyl-7H-purin-8-one

InChI

InChI=1S/C10H11ClN4O/c11-9-12-5-7-8(14-9)15(10(16)13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,16)

InChI Key

UWPBFWWIJAITSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=NC(=NC=C3NC2=O)Cl

Origin of Product

United States

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